Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Overview
Description
Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the triazole ring: This step often involves the reaction of azides with alkynes in the presence of a copper catalyst (CuAAC reaction).
Introduction of the acetyloxymethyl group: This can be done by esterification of the hydroxymethyl group with acetic anhydride or acetyl chloride.
Final assembly: The final compound is obtained by coupling the intermediate products under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions may target the oxadiazole ring or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: May be used in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the triazole and oxadiazole rings suggests potential interactions with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(hydroxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
- Methyl 5-(methoxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
- Methyl 5-(chloromethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Uniqueness
Methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate is unique due to the presence of the acetyloxymethyl group, which may impart different physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
methyl 5-(acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O5/c1-4(16)19-3-5-6(9(17)18-2)11-14-15(5)8-7(10)12-20-13-8/h3H2,1-2H3,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJHFGJJQKQFQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N=NN1C2=NON=C2N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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